molecular formula C7H16N2O2 B2633976 (2R)-1-amino-3-(morpholin-4-yl)propan-2-ol CAS No. 452105-38-3

(2R)-1-amino-3-(morpholin-4-yl)propan-2-ol

Cat. No. B2633976
CAS RN: 452105-38-3
M. Wt: 160.217
InChI Key: YSGPOQDTHDLUGE-SSDOTTSWSA-N
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Description

Synthesis Analysis

“(2R)-1-amino-3-(morpholin-4-yl)propan-2-ol” can be synthesized by different methods, including asymmetric synthesis, resolution of racemic mixture, and chemoenzymatic methods . Asymmetric synthesis is the most common method used to obtain the (2R)-enantiomer. Different chiral catalysts such as chiral auxiliary, chiral ligands or enzymes can be used for the synthesis.


Molecular Structure Analysis

The molecule has a molecular mass of 145.20 g/mol. The InChI Key is YAXQOLYGKLGQKA-SSDOTTSWSA-N.


Chemical Reactions Analysis

New arylcarbamates and arylcarbamothioates were synthesized by reactions of 1-(alkylsulfanyl)-3-(morpholin-4-yl)propan-2-ols with aryl isocyanates and aryl isothiocyanates .

Scientific Research Applications

Synthesis of Tertiary Amines and Corrosion Inhibition

(Gao, Liang, & Wang, 2007) investigated the synthesis of tertiary amines, including 1,3-di-morpholin-4-yl-propan-2-ol (DMP), and their role as inhibitors for carbon steel corrosion. These compounds proved effective in retarding anodic dissolution of iron, indicating potential applications in corrosion prevention.

Biological Properties and Anticonvulsive Activity

(Papoyan et al., 2011) synthesized new compounds including 2-(4-chlorophenyl)-3-morpholin-4-yl-1-(4-alkoxyphenyl)propan-1-ols and found them to exhibit pronounced anticonvulsive and some peripheral n-cholinolytic activities, highlighting their potential in medical applications.

Chemoenzymatic Synthesis for Analgesic Development

(Borowiecki, 2022) demonstrated the chemoenzymatic synthesis of a novel compound using 1-(morpholin-4-yl)propan-2-ol. This research aimed at developing potent and safer analgesics, suggesting applications in pharmaceutical synthesis.

Antitumor Activity

(Isakhanyan et al., 2016) explored the antitumor activity of tertiary aminoalkanols including 1-(4-methylphenyl)-3-(morpholin-4-yl)-2-phenyl-1-R-propan-1-ol Hydrochlorides. These compounds showed potential as biologically active compounds for cancer treatment.

Brass Corrosion Inhibition

(Liang & Gao, 2007) studied the use of β-amino-alcohol derivatives, including 1-morpholin-4-yl-propan-2-ol (MP), as corrosion inhibitors for brass in simulated atmospheric water, indicating their potential in protecting metal surfaces.

In Silico Analysis and Antibacterial Screening

(Mali et al., 2019) synthesized a compound involving 1,2,5-thiadiazole derivative with morpholino-1,2,5-thiadiazol-3-yl)oxy) propan-2-ol. This study highlights the compound's potential in antibacterial applications.

Adrenolytic Activity and Cardiovascular Applications

(Groszek et al., 2009) investigated compounds including 1-(1H-indol-4-yloxy)-3-{[2-(2-methoxyphenoxy)ethyl]amino}propan-2-ol for their adrenolytic properties, indicating their potential use in treating cardiovascular diseases.

properties

IUPAC Name

(2R)-1-amino-3-morpholin-4-ylpropan-2-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H16N2O2/c8-5-7(10)6-9-1-3-11-4-2-9/h7,10H,1-6,8H2/t7-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YSGPOQDTHDLUGE-SSDOTTSWSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1CC(CN)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1COCCN1C[C@@H](CN)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H16N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

160.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(R)-1-Amino-3-morpholinopropan-2-ol

CAS RN

452105-38-3
Record name 4-[(2R)-3-Amino-2-hydroxyprop-1-yl]morpholine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

1-Chloro-3-morpholin-4-yl-propan-2-ol (2.0 g, 11 mmol) was treated with the solution of NH3 in methanol (25% by weight, 20 mL) at room temperature. Nitrogen was bulbbed into the reaction mixture to remove the ammonia. Evaporation of solvent gave the hydrogen chloride salt of 1-amino-3-morpholin-4-yl-propan-2-ol (2.0 g, 91%). 1H NMR (DMSO-d6) δ 2.30 (d, J=6.0 Hz, 2H), 2.36 (m, 4H, NCH2), 2.65 (dd, J=8.4, 12.8 Hz, 1H), 2.91 (dd, J=3.6, 12.8 Hz, 1H), 3.52 (m, 4H, OCH2), 3.87 (m, 1H, CH), 5.32 (s, 1H, OH), 8.02 (brs., 3H, NH3+). MS (m/z) 161.1 (M+1).
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Synthesis routes and methods II

Procedure details

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